![molecular formula C28H44O B3026327 20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol CAS No. 1527467-07-7](/img/structure/B3026327.png)
20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol
Overview
Description
20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol: is a synthetic steroidal compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Alkylation: Introduction of the 4-methyl-5-hexyn-1-yl group to the steroidal backbone.
Hydrogenation: Reduction of triple bonds to form the desired alkyne.
Hydroxylation: Introduction of the hydroxyl group at the 3beta position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 3beta position can undergo oxidation to form ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes under suitable conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides (Cl-, Br-) in the presence of a base.
Major Products:
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of 5-alkene or 5-alkane derivatives.
Substitution: Formation of 3-substituted derivatives.
Scientific Research Applications
Biological Applications
-
Cholesterol Analog Research
- 27-Alkyne cholesterol serves as a cholesterol analog in various studies aimed at understanding cholesterol metabolism and its role in cellular functions. Its structural similarity to cholesterol allows researchers to investigate the effects of cholesterol-like compounds on cell membranes and signaling pathways .
- Drug Development
- Cancer Research
Case Study 1: Cholesterol Metabolism
A study published in the Journal of Lipid Research examined the effects of various cholesterol analogs, including 27-alkyne cholesterol, on lipid raft formation and cellular signaling. The findings suggested that the alkyne modification alters membrane fluidity and influences signal transduction pathways associated with cell growth .
Case Study 2: Drug Delivery Systems
In a research project focused on enhancing drug delivery methods for cancer treatment, scientists utilized 27-alkyne cholesterol to create nanoparticles that encapsulated chemotherapeutic agents. The results showed improved targeting and reduced side effects compared to conventional delivery methods .
Potential Therapeutic Uses
-
Cardiovascular Health
- Given its structural properties, there is ongoing research into the use of 27-alkyne cholesterol as a therapeutic agent for managing cardiovascular diseases by influencing lipid profiles and reducing arterial plaque formation.
- Neuroprotective Effects
Data Summary Table
Mechanism of Action
The mechanism of action of 20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol involves its interaction with steroid hormone receptors. It binds to these receptors, modulating their activity and influencing various cellular processes. The compound may also affect signaling pathways, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
- 20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3alpha-ol
- 20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-one
Uniqueness:
- The presence of the 4-methyl-5-hexyn-1-yl group distinguishes it from other steroidal compounds.
- The specific configuration at the 3beta position contributes to its unique biological activity and chemical reactivity.
Biological Activity
20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol, a steroidal compound, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pregnane backbone with a unique side chain that contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Recent research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, studies have shown that it can inhibit the growth of human pancreatic cancer cells, with IC50 values indicating potent activity:
Cell Line | IC50 (µM) |
---|---|
Panc-1 | 0.051 |
BxPC-3 | 0.066 |
WI38 (normal) | 0.36 |
These results suggest that the compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells .
The mechanism by which this compound exerts its anticancer effects appears to involve DNA intercalation and disruption of cellular signaling pathways. The presence of the alkyne group is thought to enhance its interaction with DNA, leading to apoptosis in cancer cells .
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Pancreatic Cancer Cells :
- Comparative Analysis :
Properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R,6R)-6-methyloct-7-yn-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-6-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29)14-16-27(21,4)26(23)15-17-28(24,25)5/h1,10,19-20,22-26,29H,7-9,11-18H2,2-5H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUZLWCQDNDNNE-ZRUUVFCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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